Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester
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Overview
Description
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications. These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of living systems
Preparation Methods
The reaction conditions often require a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, benzimidazole derivatives are known for their antiviral, anti-inflammatory, and antihypertensive activities . Industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as casein kinases and thrombin . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic acid, 2-(1H-benzimidazol-1-ylthio)-, ethyl ester can be compared with other benzimidazole derivatives such as 2-(2,2,2-trifluoroethyl) benzimidazole and 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole . These compounds share similar structural features but may differ in their biological activities and applications. For example, 2-(2,2,2-trifluoroethyl) benzimidazole is known for its androgen receptor modulation, while 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole has been studied for its antibacterial and antifungal activities . The uniqueness of this compound lies in its specific combination of benzimidazole and benzoic acid moieties, which may confer distinct biological properties and applications.
Properties
CAS No. |
658702-69-3 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 2-(benzimidazol-1-ylsulfanyl)benzoate |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)12-7-3-6-10-15(12)21-18-11-17-13-8-4-5-9-14(13)18/h3-11H,2H2,1H3 |
InChI Key |
AXJLXCHFMVQTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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